molecular formula C22H28O2 B11946636 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol CAS No. 102346-13-4

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol

Cat. No.: B11946636
CAS No.: 102346-13-4
M. Wt: 324.5 g/mol
InChI Key: BWUCXHNBJWCFDR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is a complex organic compound with a unique structure that includes multiple methyl groups and a chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives with appropriate alkyl halides under basic conditions. The chroman ring can be introduced through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenol
  • 2,5-Dimethylphenol
  • 4,4-Dimethyl-2-pentene

Uniqueness

4,5-Dimethyl-2-(2,4,4,6,7-pentamethylchroman-2-yl)phenol is unique due to its combination of a chroman ring and multiple methyl groups, which confer distinct chemical and physical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102346-13-4

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

4,5-dimethyl-2-(2,4,4,6,7-pentamethyl-3H-chromen-2-yl)phenol

InChI

InChI=1S/C22H28O2/c1-13-8-17(19(23)10-15(13)3)22(7)12-21(5,6)18-9-14(2)16(4)11-20(18)24-22/h8-11,23H,12H2,1-7H3

InChI Key

BWUCXHNBJWCFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2(CC(C3=C(O2)C=C(C(=C3)C)C)(C)C)C

Origin of Product

United States

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